molecular formula C9H16N2O2 B2824758 N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide CAS No. 1328595-12-5

N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide

Katalognummer B2824758
CAS-Nummer: 1328595-12-5
Molekulargewicht: 184.239
InChI-Schlüssel: CLBZGTKOMXLQTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide is a chemical compound with the CAS Number: 1328595-12-5 . It has a molecular weight of 184.24 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O2/c1-8(12)10-5-4-9(13)11-6-2-3-7-11/h2-7H2,1H3,(H,10,12) . This indicates that the compound has a pyrrolidine ring attached to a propyl group, which is further attached to an acetamide group.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 184.24 .

Wissenschaftliche Forschungsanwendungen

Piracetam and Its Derivatives: Synthesis and Pharmacological Activities

Piracetam, a derivative of γ-aminobutyric acid, is utilized for its nootropic effects, improving learning, memory, and brain metabolism. The review by Dhama et al. (2021) highlights the synthesis methods and biological activities associated with piracetam and its derivatives, emphasizing their application in treating CNS disorders, alcoholism, Raynaud's phenomenon, deep vein thrombosis, and brain injuries (Dhama et al., 2021).

Levetiracetam: Use in Partial Onset Seizures

Levetiracetam, another compound within the racetam group, is approved for adjunctive therapy in adults with partial onset seizures. Clinical trials have demonstrated its efficacy in reducing seizure frequency, with a favorable tolerability profile and low potential for drug interactions. The review by Dooley and Plosker (2000) provides a comprehensive overview of levetiracetam's pharmacokinetics, pharmacodynamics, and clinical application in epilepsy management (Dooley & Plosker, 2000).

Nootropic Drugs and Brain Cholinergic Mechanisms

The review by Pepeu and Spignoli (1989) explores the interaction between nootropic drugs, including piracetam and its derivatives, and brain cholinergic mechanisms. This review suggests that nootropics may exert their cognitive-enhancing effects partly through modulation of cholinergic systems, highlighting the complex interplay between these compounds and neurotransmitter systems involved in learning and memory processes (Pepeu & Spignoli, 1989).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name

N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-8(12)10-5-4-9(13)11-6-2-3-7-11/h2-7H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBZGTKOMXLQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1328595-12-5
Record name N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.